Cas no 51503-10-7 (2-isopropylpyrrolidine)

2-isopropylpyrrolidine 化学的及び物理的性質
名前と識別子
-
- Pyrrolidine,2-(1-methylethyl)-
- 2-isopropylpyrrolidine
- 2-(propan-2-yl)pyrrolidine
- 2-Isopropyl-pyrrolidine
- AC1MYFNL
- AC1Q1P0Z
- AC1Q1P10
- AGN-PC-0CPOLO
- SureCN489437
- 2-(1-Methylethyl)pyrrolidine
- UOADRGAJWNJVGC-UHFFFAOYSA-N
- FT-0749836
- BB 0249485
- (2S)-2-(METHYLETHYL)PYRROLIDINE
- (2R)-2-(propan-2-yl)pyrrolidine
- STK893308
- AKOS000159492
- 2-propan-2-ylpyrrolidine
- BS-12829
- P10190
- EN300-55504
- MFCD01631842
- SB16002
- DTXSID30397399
- AB58448
- 51503-10-7
- rac.-2-isopropylpyrrolidine
- AKOS016343919
- (S)-(-)-2-(1-methylethyl)-pyrrolidine
- BBL020618
- A828630
- SCHEMBL489437
- SB16004
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- インチ: 1S/C7H15N/c1-6(2)7-4-3-5-8-7/h6-8H,3-5H2,1-2H3
- InChIKey: UOADRGAJWNJVGC-UHFFFAOYSA-N
- ほほえんだ: N1CCCC1C(C)C
計算された属性
- せいみつぶんしりょう: 113.12055
- どういたいしつりょう: 113.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 68.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
じっけんとくせい
- 密度みつど: 0.827±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 141-142 ºC
- フラッシュポイント: 27.9±16.5 ºC,
- 屈折率: 1.450 (589.3 nm 25 ºC)
- ようかいど: 微溶性(19 g/l)(25ºC)、
- PSA: 12.03
2-isopropylpyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P839170-25mg |
2-(Propan-2-yl)pyrrolidine |
51503-10-7 | 25mg |
$ 50.00 | 2022-06-03 | ||
Enamine | EN300-55504-5.0g |
2-(propan-2-yl)pyrrolidine |
51503-10-7 | 95% | 5.0g |
$210.0 | 2023-02-10 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3282-1G |
2-isopropylpyrrolidine |
51503-10-7 | 95% | 1g |
¥ 765.00 | 2023-04-13 | |
Enamine | EN300-55504-2.5g |
2-(propan-2-yl)pyrrolidine |
51503-10-7 | 95% | 2.5g |
$159.0 | 2023-02-10 | |
TRC | P839170-50mg |
2-(Propan-2-yl)pyrrolidine |
51503-10-7 | 50mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-55504-0.05g |
2-(propan-2-yl)pyrrolidine |
51503-10-7 | 95% | 0.05g |
$29.0 | 2023-02-10 | |
Aaron | AR00D8SW-10g |
2-Isopropylpyrrolidine |
51503-10-7 | 95% | 10g |
$457.00 | 2025-04-01 | |
1PlusChem | 1P00D8KK-2.5g |
2-ISOPROPYLPYRROLIDINE |
51503-10-7 | 95% | 2.5g |
$251.00 | 2024-04-30 | |
Aaron | AR00D8SW-50mg |
2-Isopropylpyrrolidine |
51503-10-7 | 95% | 50mg |
$65.00 | 2025-04-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ3282-250mg |
2-isopropylpyrrolidine |
51503-10-7 | 95% | 250mg |
¥303.0 | 2024-04-18 |
2-isopropylpyrrolidine 関連文献
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1. Synthesis and enantioselective fluorodehydroxylation reactions of (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, the first homochiral aminofluorosulphuraneGerald L. Hann,Paul Sampson J. Chem. Soc. Chem. Commun. 1989 1650
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2. Cobalt-catalyzed chemoselective dehydrogenation through radical translocation under visible lightWan-Lei Yu,Zi-Gang Ren,Ke-Xing Ma,Hui-Qing Yang,Jun-Jie Yang,Haixue Zheng,Wangsuo Wu,Peng-Fei Xu Chem. Sci. 2022 13 7947
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3. Cobalt-catalyzed chemoselective dehydrogenation through radical translocation under visible lightWan-Lei Yu,Zi-Gang Ren,Ke-Xing Ma,Hui-Qing Yang,Jun-Jie Yang,Haixue Zheng,Wangsuo Wu,Peng-Fei Xu Chem. Sci. 2022 13 7947
2-isopropylpyrrolidineに関する追加情報
2-Isopropylpyrrolidine: A Comprehensive Overview
2-Isopropylpyrrolidine (CAS No. 51503-10-7) is a versatile cyclic amine compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, characterized by its five-membered pyrrolidine ring with an isopropyl substituent at the 2-position, exhibits unique chemical properties that make it valuable in various applications. In this article, we delve into the structure, synthesis, applications, and recent advancements related to 2-isopropylpyrrolidine, providing a comprehensive understanding of its significance in modern chemistry.
The molecular structure of 2-isopropylpyrrolidine plays a pivotal role in its chemical behavior. The pyrrolidine ring, a saturated five-membered ring with one nitrogen atom, provides a rigid framework that facilitates various chemical reactions. The isopropyl group attached at the 2-position introduces steric hindrance and enhances the compound's stability. This structural feature makes 2-isopropylpyrrolidine an ideal candidate for use as a building block in organic synthesis. Recent studies have explored its role in the synthesis of bioactive molecules, where its ability to act as a chiral auxiliary has been particularly noteworthy.
Synthesis of 2-Isopropylpyrrolidine has been a focal point of research due to its potential applications. Traditional methods involve the cyclization of amino alcohols or the use of ring-closing metathesis. However, recent advancements have introduced more efficient and environmentally friendly approaches. For instance, catalytic asymmetric synthesis has enabled the production of enantiomerically pure 2-isopropylpyrrolidine, which is crucial for pharmaceutical applications. These methods not only improve yield but also reduce waste, aligning with green chemistry principles.
In terms of applications, 2-isopropylpyrrolidine has found extensive use in the pharmaceutical industry as an intermediate in drug discovery. Its ability to form stable amides and esters makes it valuable in the synthesis of bioactive compounds. Recent research highlights its role in the development of peptide-based drugs and as a component in drug delivery systems. Additionally, 2-isopropylpyrrolidine has been explored for its potential in materials science, particularly in the development of novel polymers and surfactants.
The pharmacological properties of 2-isopropylpyrrolidine have also been a subject of interest. Studies indicate that it exhibits moderate anti-inflammatory and antioxidant activities, making it a promising candidate for therapeutic applications. Furthermore, its ability to act as a chiral catalyst in asymmetric catalysis has opened new avenues in enantioselective synthesis. Recent breakthroughs have demonstrated its effectiveness in catalyzing key reactions in natural product synthesis.
From an environmental perspective, the biodegradability and toxicity profiles of 2-isopropylpyrrolidine are critical considerations. Research indicates that it is relatively non-toxic and biodegrades efficiently under aerobic conditions. These properties make it suitable for use in eco-friendly chemical processes and products.
In conclusion, 2-isopropylpyrrolidine (CAS No. 51503-10-7) stands out as a multifaceted compound with significant potential across diverse fields. Its unique structure, efficient synthesis methods, and wide-ranging applications underscore its importance in contemporary chemistry. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow further.
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